(4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Description
This compound is a methanone derivative featuring a 4-benzylpiperidine moiety linked to a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole group.
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H24N4O/c1-23-20(24-11-5-6-12-24)19(16-22-23)21(26)25-13-9-18(10-14-25)15-17-7-3-2-4-8-17/h2-8,11-12,16,18H,9-10,13-15H2,1H3 |
InChI Key |
IYYXAHOHSDVICV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound may be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: In medicinal chemistry, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | R1 (Piperidine Substituent) | R2 (Pyrazole Substituent) | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| (4-Benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone | 4-Benzyl | 1-Methyl, 5-pyrrole | 386.47 (calc.) | High lipophilicity due to benzyl group; pyrrole enhances π-π interactions | |
| (1-(5-(1H-Pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone | 4-Benzyl | Thiadiazole-pyrrole hybrid | 464.60 (calc.) | Thiadiazole may improve metabolic stability; ≥95% purity in biological assays | |
| (1-(2-Hydroxy-2-phenylethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone (5b) | Piperidin-1-yl | 2-Hydroxyethyl-phenyl | 403.46 (calc.) | Hydroxyethyl group increases polarity; confirmed by NMR/IR data | |
| 3-Methyl-1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone | 4-Propylpiperazine | 3-Methylphenyl | 391.52 | Piperazine substituent enhances solubility; low availability (2 mg) |
Key Observations:
- Lipophilicity : The 4-benzylpiperidine group in the target compound contributes to higher lipophilicity compared to analogs with methyl or hydroxyethyl substituents .
- Metabolic Stability : Thiadiazole-containing analogs (e.g., ) may exhibit improved stability due to rigid heterocyclic frameworks .
- Solubility : Piperazine derivatives (e.g., 4-propylpiperazine in ) likely enhance aqueous solubility, critical for pharmacokinetics .
Biological Activity
The compound (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic molecule with potential pharmacological significance due to its unique structural features. This article reviews its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.5 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a methanone functional group, which may contribute to its biological activities.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures can interact with various biological targets, particularly in the central nervous system (CNS). The presence of nitrogen-containing heterocycles and aromatic systems indicates potential for diverse pharmacological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : It may act on neurotransmitter receptors, influencing CNS activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance synaptic availability.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant binding affinity to various receptors:
- Dopamine D2 Receptors : Compounds similar to this one have shown efficacy in modulating dopaminergic signaling, which is crucial for treating disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptors : Interaction with serotonin receptors suggests potential antidepressant or anxiolytic effects.
In Vivo Studies
Animal model studies have indicated that the compound may possess:
- Analgesic Properties : Similar compounds have been shown to alleviate pain through modulation of pain pathways.
- Antidepressant Effects : Behavioral assays in rodents suggest improvements in mood-related behaviors.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)benzenesulfonamide | Contains sulfonamide group | Potential CNS activity |
| N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)acetamide | Similar piperidine structure | Analgesic properties |
| 1-(1-benzylpiperidin-4-yl)-4-[3-methylphenyl)methyl]piperazine | Piperazine derivative | Different receptor interactions |
Case Studies
A recent study explored the efficacy of similar piperidine derivatives in treating anxiety disorders. The results indicated that these compounds significantly reduced anxiety-like behaviors in animal models, suggesting that (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone may share similar therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
